6-methoxy DiPT (hydrochloride)

Analytical Chemistry Forensic Toxicology Reference Materials

Forensic labs require certified reference standards for unambiguous differentiation of positional isomers-6-methoxy DiPT cannot be substituted with 5-MeO-DiPT or DiPT due to absent pharmacological data and distinct spectral fingerprints. This ISO/IEC 17025 & ISO 17034 certified standard (≥98%, neat solid) resolves this gap: • Definitive exact mass (274.204513 g/mol) and 117 curated ESI-MS/MS spectra enable selective MRM transitions for unambiguous LC-MS/MS identification. • Validated retention time and GC-MS spectral library matching (mzCloud, Wiley Registry) prevent isomer misidentification in forensic casework. • Structurally ideal internal standard for DiPT/5-MeO-DiPT pharmacokinetic studies-identical N,N-diisopropyltryptamine core with distinct chromatographic behavior and no documented intrinsic activity to confound biological readouts.

Molecular Formula C17H27ClN2O
Molecular Weight 310.9 g/mol
Cat. No. B593382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy DiPT (hydrochloride)
Synonyms6-methoxy-N,N-Diisopropyltryptamine; 6-MeO DiPT
Molecular FormulaC17H27ClN2O
Molecular Weight310.9 g/mol
Structural Identifiers
SMILESCC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C.Cl
InChIInChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H
InChIKeyDSTYQCAKEMLWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy DiPT (Hydrochloride) for Research: Analytical Reference Standard and Forensic Applications


6-Methoxy DiPT (hydrochloride) (CAS 2426-76-8) is a synthetic tryptamine derivative, specifically the 6-methoxy analog of N,N-diisopropyltryptamine (DiPT), supplied as a neat solid hydrochloride salt . It is a positional isomer of the more widely studied 5-methoxy-DiPT (5-MeO-DiPT) [1]. Its primary established use is as an analytical reference standard, certified to meet ISO/IEC 17025 and ISO 17034 international standards, intended for forensic and research applications, including method development and validation for mass spectrometry and chromatography [2]. Critically, its physiological and toxicological properties are largely uncharacterized, a key factor for procurement decisions .

Why 6-Methoxy DiPT Hydrochloride Cannot Be Interchanged with Other DiPT Analogs


Procurement of 6-methoxy DiPT (hydrochloride) versus its close structural analogs (e.g., DiPT, 5-MeO-DiPT) is not interchangeable due to a fundamental asymmetry in available data. While DiPT and 5-MeO-DiPT have defined pharmacological profiles, including receptor binding affinities (Ki) and functional activity at serotonin transporters and receptors [1][2], 6-methoxy DiPT is characterized by a complete absence of published receptor binding, functional assay, or in vivo data . This dichotomy dictates distinct use cases: the former for mechanistic pharmacology studies, and the latter exclusively as a certified analytical reference material for method development, calibration, and forensic identification. Substituting one for the other introduces unknown variables into an experiment and invalidates analytical methods that rely on a specific, certified reference standard.

Quantitative Differentiation of 6-Methoxy DiPT Hydrochloride from Analogs: A Comparator-Driven Evidence Guide


Analytical Reference Standard Certification vs. Uncharacterized Pharmacological Profile

6-Methoxy DiPT (hydrochloride) is a certified analytical reference standard manufactured to meet ISO/IEC 17025 and ISO 17034 international standards, with a certified purity of ≥98% . In contrast, its closest positional isomer, 5-MeO-DiPT, is a DEA Schedule I controlled substance with well-characterized but illicit pharmacology, and is not certified as a reference material [1]. The comparator DiPT has reported pharmacological data but is also not certified to these international reference material standards [2]. This difference is fundamental to procurement: 6-Methoxy DiPT is purchased for analytical method validation, while 5-MeO-DiPT is purchased for pharmacological investigation, if legally permissible.

Analytical Chemistry Forensic Toxicology Reference Materials

Defined Mass Spectrometric Fingerprint for Forensic Identification

6-Methoxy DiPT possesses a defined mass spectrometric fingerprint, with ESI-MS/MS data available from a high-resolution Orbitrap instrument (Q Exactive Plus), generating 117 spectra and 1 spectral tree in the mzCloud database [1]. GC-MS data is also available in the Wiley Registry of Mass Spectral Data [2]. While 5-MeO-DiPT has reported MS data, the spectral library entry for 6-Methoxy DiPT is distinct, allowing for unambiguous identification of this specific isomer in complex matrices [3]. This is a critical quantitative differentiator for forensic laboratories tasked with identifying emerging psychoactive substances.

Mass Spectrometry Forensic Chemistry Analytical Toxicology

Absence of Defined Pharmacological Activity: A Critical Differentiator

6-Methoxy DiPT (hydrochloride) has no published data on its binding affinity (Ki) or functional activity (EC50) at any receptor, transporter, or enzyme . In stark contrast, DiPT and 5-MeO-DiPT have defined pharmacological profiles. DiPT inhibits serotonin transporter (SERT) with a Ki of 2.32 ± 0.46 µM and acts as a substrate at VMAT2 [1]. 5-MeO-DiPT is a potent SERT inhibitor with Ki values in the low micromolar range and has affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors [2]. This data vacuum is the primary reason 6-Methoxy DiPT is unsuitable for pharmacological studies, and instead is used exclusively as an analytical reference standard.

Pharmacology Receptor Binding In Vitro Toxicology

Defined Application Scenarios for 6-Methoxy DiPT Hydrochloride Based on Analytical and Forensic Requirements


Certified Reference Standard for LC-MS/MS and GC-MS Method Development

Forensic toxicology and clinical chemistry laboratories require certified reference standards to develop and validate analytical methods for detecting emerging psychoactive substances (NPS) in biological matrices. 6-Methoxy DiPT (hydrochloride), certified to ISO 17025/17034 standards with ≥98% purity , serves as the primary calibrant for LC-MS/MS and GC-MS assays. Its distinct mass spectral fingerprint (ESI-MS/MS with 117 spectra and a defined exact mass of 274.204513 g/mol) allows for the creation of selective and specific MRM transitions, ensuring unambiguous identification and quantification of this positional isomer [1]. This is in contrast to using a non-certified compound or a related analog, which would compromise method accuracy and traceability.

Forensic Identification of Positional Isomers in Seized Drug Analysis

Law enforcement and customs laboratories encounter a variety of tryptamine analogs. 6-Methoxy DiPT is a positional isomer of 5-MeO-DiPT. The certified reference material is essential for generating reference spectra and retention times to differentiate these isomers using GC-MS or LC-MS . The availability of curated spectral data in databases like mzCloud and the Wiley Registry provides a definitive, data-driven approach to forensic identification, preventing misidentification [1]. This application is directly derived from the compound's analytical characterization and is not applicable to its pharmacologically active analogs.

Internal Standard for Quantitation in Pharmacokinetic Studies of Related Analogs

In preclinical research where DiPT or 5-MeO-DiPT are being investigated for their pharmacokinetic or pharmacodynamic properties, 6-Methoxy DiPT (hydrochloride) can be employed as a stable, structurally similar internal standard. Its identical N,N-diisopropyltryptamine core but distinct chromatographic behavior (due to the 6-methoxy substitution) makes it an ideal candidate for correcting for matrix effects and instrument variability during LC-MS/MS analysis . The lack of intrinsic pharmacological activity in published literature is an advantage, as it will not interfere with the biological readouts of the study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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